(3-((4,6-Dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)(pyridin-2-yl)methanone
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Description
(3-((4,6-Dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)(pyridin-2-yl)methanone is a useful research compound. Its molecular formula is C16H18N4O2 and its molecular weight is 298.346. The purity is usually 95%.
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Mechanism of Action
Target of Action
The compound contains a pyrrolidine ring, which is a common feature in many biologically active compounds . The pyrrolidine ring is often involved in binding to target proteins, contributing to the stereochemistry of the molecule .
Biochemical Pathways
Without specific information on this compound, it’s difficult to say which biochemical pathways it might affect. Compounds containing pyrrolidine rings have been found to interact with a variety of biological pathways .
Result of Action
Compounds with similar structures have been found to have a variety of effects, such as antimicrobial, antiviral, antitumor, and antifibrotic activities .
Action Environment
The environment can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect how a compound interacts with its targets and its overall stability .
Biological Activity
The compound (3-((4,6-Dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)(pyridin-2-yl)methanone , also referred to as BI 894416, is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.
Structural Characteristics
The compound features a complex structure comprising:
- A pyrrolidine ring
- A 4,6-dimethylpyrimidin-2-yloxy group
- A pyridin-2-yl moiety
This unique architecture allows the compound to interact with various biological targets, making it a candidate for therapeutic applications.
Spleen Tyrosine Kinase (SYK) Inhibition
BI 894416 is recognized primarily as a potent and selective inhibitor of Spleen Tyrosine Kinase (SYK) . SYK plays a crucial role in cellular signaling pathways related to immune responses. Inhibiting SYK can lead to reduced inflammation and may be beneficial in treating conditions such as severe asthma and autoimmune diseases.
Antimicrobial Activity
Research indicates that compounds similar to BI 894416 exhibit antimicrobial properties. For instance, derivatives have shown activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The minimum inhibitory concentrations (MICs) of these compounds were comparable to established antibiotics like ampicillin .
The mechanism by which BI 894416 exerts its biological effects involves:
- Enzyme Inhibition : By binding to SYK, the compound disrupts downstream signaling pathways that promote inflammation.
- Antimicrobial Action : The structural components allow interactions with bacterial cell walls or essential metabolic processes, leading to microbial inhibition.
Case Study: Inhibition of SYK in Asthma Models
In preclinical studies involving animal models of asthma, BI 894416 demonstrated significant reductions in airway hyperresponsiveness and inflammation markers. This suggests its potential utility in managing asthma symptoms through targeted SYK inhibition.
Case Study: Antimicrobial Screening
A series of pyrimidine derivatives were synthesized and screened for antimicrobial activity against common pathogens. Compounds with structural similarities to BI 894416 showed promising results, with some exhibiting IC50 values significantly lower than those of standard treatments .
Data Tables
Compound Name | Biological Activity | IC50 (µM) | Target |
---|---|---|---|
BI 894416 | SYK Inhibition | < 10 | SYK |
Compound A | Antimicrobial | 0.81 | E. coli |
Compound B | Antimicrobial | 1.81 | S. aureus |
Properties
IUPAC Name |
[3-(4,6-dimethylpyrimidin-2-yl)oxypyrrolidin-1-yl]-pyridin-2-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O2/c1-11-9-12(2)19-16(18-11)22-13-6-8-20(10-13)15(21)14-5-3-4-7-17-14/h3-5,7,9,13H,6,8,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKBHRFQOQFNVTN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)OC2CCN(C2)C(=O)C3=CC=CC=N3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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